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Compound of Interest

Compound Name: Ethyl octanoate

Cat. No.: B045983

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for ethyl octanoate, a
fatty acid ethyl ester commonly used as a flavoring and fragrance agent. The following sections
detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectral data for ethyl octanoate are summarized in the tables below for easy
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Spectral Data[1][2][3]
e Solvent: CDCl3

e Frequency: 90 MHz
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
0.88 t 3H CHs (octanoate chain)
-(CHz)s- (octanoate
1.25 m 10H
chain)
1.62 p 2H -CH2-CH2-C=0
2.20 t 2H -CH2-C=0
1.17 t 3H O-CH2-CHs
4.08 q 2H O-CH2-CHs
t = triplet, q = quartet, p = pentet, m = multiplet
13C NMR (Carbon-13 NMR) Spectral Data[1]
e Solvent: CDCIs
e Frequency: 25.16 MHz
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Chemical Shift (6) ppm

Assignment

14.10 CHs (octanoate chain)

14.31 O-CH2-CHs

22.71 CHz (adjacent to terminal CHs)
25.11 CH2

29.07 CH:

29.24 CH2

31.80 CH2

34.45 -CH2-C=0

60.13 O-CH2-CHs

173.80 C=0 (ester carbonyl)

Infrared (IR) Spectroscopy

Key IR Absorption Peaks

Wavenumber . . . .
Intensity Bond Vibration Functional Group
(cm™)
2957, 2927, 2857 Strong C-H stretch Alkane
1741 Strong C=0 stretch Ester
1465, 1378 Medium C-H bend Alkane
1179 Strong C-O stretch Ester

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities[1][3][4]

« lonization Mode: Electron lonization (EI)
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miz Relative Intensity (%) Proposed Fragment lon
172 2.4 [M]* (Molecular lon)
127 26.6 [M - OCH2CHs]*
CH2(CH2)aC(OH)=0OH]*
101 354 [CH=(CHz)C{OH) )
(McLafferty rearrangement)
[CH3CH20C(OH)=CHz]*
88 100
(McLafferty rearrangement)
73 19.1 [COOCH2CHs]*
57 28.6 [CaHo]*
43 16.7 [CsHA]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (*H and *3C)

Objective: To obtain high-resolution *H and 13C NMR spectra of ethyl octanoate.
Methodology:

e Sample Preparation: A solution of ethyl octanoate is prepared by dissolving approximately
10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCIs).[5][6] A
small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).[5]

¢ Instrumentation: The spectra are recorded on a 90 MHz NMR spectrometer.[1]

o Data Acquisition for tH NMR: The proton NMR spectrum is acquired using a standard pulse
sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-
noise ratio, a spectral width covering the expected range of proton chemical shifts (typically
0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
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e Data Acquisition for 13C NMR: The carbon-13 NMR spectrum is acquired using a proton-
decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon
atom. A wider spectral width is used (typically 0-220 ppm). Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is required
compared to *H NMR.[6]

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform. The resulting spectra are then phased and baseline corrected. The
chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of ethyl octanoate to identify its
functional groups.

Methodology:

o Sample Preparation: As ethyl octanoate is a liquid, the spectrum is obtained using the neat
liquid. A drop of the sample is placed directly on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory.[7][8]

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory is used.[1]

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[8]
Then, the sample is applied to the crystal, and the sample spectrum is recorded. The
instrument measures the absorption of infrared radiation at different wavenumbers (typically
4000-400 cm™1).

o Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm~1). The background spectrum is automatically subtracted from the
sample spectrum to remove contributions from atmospheric CO2z and water vapor.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation
pattern of ethyl octanoate.
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Methodology:

e Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system. A dilute solution of ethyl octanoate in a volatile organic
solvent (e.g., dichloromethane or hexane) is injected into the GC inlet.[9][10] The GC
separates the sample from any impurities before it enters the mass spectrometer.

 lonization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (EI) is used, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11]

e Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the
ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The fragmentation pattern provides valuable information about the structure of
the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectral
data for a chemical compound like ethyl octanoate.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b045983?utm_src=pdf-body
https://scioninstruments.com/us/blog/sample-preparation-gc-ms/
https://www.uoguelph.ca/aac/system/files/GC-MS%20Sample%20Preparation%20Guidelines-2021.pdf
https://www.memphis.edu/chem/faculty-burkey/4416assignments/4406%20GC-MS%20procedure%20and%20background.pdf
https://www.benchchem.com/product/b045983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectral Analysis Workflow for a Liquid Sample
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Caption: Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectral Data to Molecular Structure
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Caption: From Structure to Spectral Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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